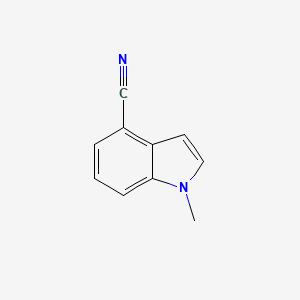

1-methyl-1H-indole-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1-methylindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOVHBKIEBCIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625382 | |

| Record name | 1-Methyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628711-58-0 | |

| Record name | 1-Methyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Indole 4 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 1-methyl-1H-indole-4-carbonitrile molecule or a closely related derivative in a highly efficient manner, often by forming the indole (B1671886) core and introducing the nitrile group concurrently or in a streamlined sequence.

Exploration of Specific Reaction Pathways Leading to this compound

The direct functionalization of an indole core to introduce a cyano group is a powerful strategy. However, the inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position, making direct C4-cyanation a significant challenge. To overcome this, researchers have developed methods that utilize directing groups to control the regioselectivity of the reaction.

A notable advancement is the rhodium(III)-catalyzed C4-selective cyanation of indoles. rsc.org This method employs a weakly coordinating tert-amide group strategically placed on the indole nitrogen. This directing group guides the rhodium catalyst to activate the C4-H bond, allowing for a selective reaction with an electrophilic cyanation agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgacs.org While this has been demonstrated on N-amide substituted indoles, the principle of using a directing group is key to achieving this difficult transformation. Other strategies for regiocontrolled functionalization at the C4 position often involve palladium or copper catalysis, where a removable directing group at another position, such as a pivaloyl group at C3, can steer arylation to the C4 and C5 positions. nih.gov

Electrochemical methods also present a modern approach for the site-selective C-H cyanation of indoles using trimethylsilylcyanide (TMSCN) as the cyanide source. organic-chemistry.org By employing a redox catalyst like tris(4-bromophenyl)amine, high regioselectivity can be achieved without the need for transition-metal catalysts or harsh chemical oxidants, representing a more sustainable pathway. organic-chemistry.org While often targeting the C2 or C3 positions, the principles could be adapted for C4 functionalization with appropriate substrate design.

One-Pot Multicomponent Reaction Strategies for Indole-Pyridine Carbonitriles

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis. These reactions allow for the construction of complex molecules, such as those containing both indole and pyridine (B92270) rings, in a single step from simple starting materials. While not directly yielding this compound, they provide a powerful strategy for synthesizing related indole-carbonitrile derivatives.

For instance, a series of indole–pyridine carbonitrile derivatives can be synthesized through a one-pot MCR involving an indole derivative, an aldehyde, malononitrile, and an alcohol. buu.ac.thjournalijar.com This approach forms multiple new chemical bonds in a single operation under mild conditions. journalijar.comepa.gov The strategy is valued for its operational simplicity, broad substrate scope, and the generation of structurally diverse and functionally rich molecules. epa.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Aromatic Aldehyde | Malononitrile | Alcohol | NaOH, Room Temp | Polyfunctionalized Pyridine |

| Indole Derivative | Aldehyde | Malononitrile | (Not always required) | Base or Catalyst | Indole-Pyridine Carbonitrile |

Eco-Benign Synthetic Methods for Indole Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic routes for indole derivatives. These methods prioritize the use of non-toxic reagents, renewable resources, and energy-efficient conditions. nih.govorgsyn.org

Key eco-benign strategies applicable to indole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with water, which is non-toxic and environmentally safe. Copper-catalyzed MCRs for 3-substituted indoles have been successfully performed in water. nih.gov

Heterogeneous Catalysis: Employing reusable solid catalysts, such as ceria (CeO₂) nanocatalysts or magnetic nanoparticles, simplifies product purification and reduces chemical waste. rsc.orgorgsyn.org

Atom Economy: Designing reactions, like the Fischer indole synthesis, to maximize the incorporation of atoms from the starting materials into the final product. nih.gov One-pot tandem methodologies based on the Leimgruber-Batcho reaction have been optimized to double the yield and reduce waste compared to traditional stepwise approaches. journalijar.com

Energy Efficiency: Utilizing microwave irradiation or ultrasonic conditions can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Precursor-Based Synthesis

These methods involve the multi-step synthesis of this compound starting from a pre-existing indole ring or a precursor that is cyclized to form the indole structure.

Utilization of Indole-4-carboxylic Acid Derivatives as Precursors

A common and reliable route to this compound is through the chemical modification of 1-methyl-1H-indole-4-carboxylic acid or its ester, methyl 1-methyl-1H-indole-4-carboxylate. chemicalbook.comnih.gov This multi-step process typically involves the conversion of the carboxylic acid function into a primary amide, which is then dehydrated to yield the target nitrile.

The synthesis can be summarized as follows:

Ester Hydrolysis (if starting from the ester): The methyl ester is hydrolyzed to the corresponding carboxylic acid, often using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) and methanol. chemicalbook.com

Amide Formation: The carboxylic acid is converted into a primary amide (1-methyl-1H-indole-4-carboxamide). This can be achieved using various standard peptide coupling reagents or by first converting the acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia (B1221849).

Dehydration: The final step is the dehydration of the primary amide to the nitrile. This is a standard transformation commonly accomplished using powerful dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

| Step | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| 1 | 1-Methyl-1H-indole-4-carboxylic acid | SOCl₂, then NH₃ | 1-Methyl-1H-indole-4-carboxamide |

| 2 | 1-Methyl-1H-indole-4-carboxamide | POCl₃ or (CF₃CO)₂O | This compound |

Transformation of Other Indole Isomers or Substituted Indoles

The synthesis of this compound can also be achieved by constructing the indole ring from a suitably substituted aromatic precursor. This approach is particularly useful as it allows for the precise placement of the carbonitrile group (or a precursor) before the indole ring is formed, avoiding the regioselectivity issues of direct functionalization.

The Leimgruber-Batcho indole synthesis is a powerful method for creating indoles from o-nitrotoluenes and is well-suited for preparing 4-substituted indoles. buu.ac.thwikipedia.orgacs.org The general process involves reacting an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which then undergoes reductive cyclization to form the indole ring. wikipedia.org To obtain a 4-cyano derivative, one would start with a 2-methyl-3-nitrobenzonitrile. Subsequent N-methylation would yield the final product.

Another robust method involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org For example, methyl indole-4-carboxylate can be efficiently synthesized from methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org This indole-4-carboxylate is a direct precursor that can be N-methylated and then converted to the target nitrile as described in section 2.2.1.

Additionally, other functional groups at the 4-position can be transformed into a nitrile. For example, 1-methyl-1H-indole-4-carbaldehyde can serve as a precursor. The aldehyde can be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, often with reagents like acetic anhydride, yields the desired nitrile.

Role of Specific Reagents and Catalysts (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions are pivotal in the synthesis of indole derivatives, including this compound. These catalysts, in both palladium(0) and palladium(II) oxidation states, are effective in forming the indole ring system. orgsyn.org For instance, palladium diacetate, bis(acetonitrile)palladium dichloride, and palladium on carbon have all been successfully employed. orgsyn.org A key advantage of these palladium-catalyzed methods is their compatibility with a wide array of functional groups, such as bromides, esters, nitriles, and nitro groups, which can remain intact during the reaction. orgsyn.org

One prominent example is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This method provides a flexible route to functionalized indoles. orgsyn.org The reaction often utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and carbon monoxide. orgsyn.org For example, the synthesis of methyl indole-4-carboxylate, a precursor to the target nitrile, can be achieved using palladium acetate (B1210297) and triphenylphosphine. orgsyn.org

Furthermore, palladium catalysts are instrumental in cross-coupling reactions for the functionalization of the indole nucleus. Reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of various substituents at different positions of the indole ring, expanding the molecular diversity of accessible derivatives. nih.govresearchgate.net For instance, the Sonogashira coupling of a terminal alkyne with an iodinated indole derivative can be catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst. nih.govresearchgate.net

Synthetic Strategies for Analogues and Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of analogs and derivatives with diverse biological activities and properties.

Derivatization through the Nitrile Group for Bioactive Molecules

The nitrile group in this compound is a valuable functional handle for further chemical modifications. The 2-cyanoindole moiety is a key structural motif in various biologically active compounds and serves as a precursor for the synthesis of more complex molecules. nih.govresearchgate.net For example, the nitrile can be a precursor for the synthesis of amines, amides, esters, and ketones. researchgate.net These transformations are crucial for developing new drug candidates. The 2-cyanoindole unit is found in molecules with a range of pharmacological activities, including adrenergic antagonists and dopamine (B1211576) D4 receptor ligands. nih.govresearchgate.net

Introduction of Heterocyclic Moieties (e.g., Pyrazoles, Pyrimidines)

Fusing or linking other heterocyclic rings, such as pyrazoles and pyrimidines, to the indole core can lead to novel compounds with enhanced biological properties. The pyrazole (B372694) nucleus, for instance, is a well-known pharmacophore present in numerous drugs. nih.gov Synthetic strategies to create indole-pyrazole hybrids often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. rasayanjournal.co.innih.gov For example, reacting an indole-3-carbohydrazide with a suitable diketone can furnish a pyrazole-substituted indole. rasayanjournal.co.in

Similarly, pyrimidine (B1678525) rings can be constructed onto the indole framework. One method involves a four-component reaction using an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source to form a 9H-pyrimido[4,5-b]indole structure. mdpi.com This transition-metal-free approach allows for the efficient one-pot formation of four C-N bonds. mdpi.com

Functionalization of the Indole Nucleus at Different Positions

The indole ring itself can be functionalized at various positions to generate a library of derivatives. Electrophilic substitution reactions are commonly used to introduce substituents. For example, iodination at the C3 position of an indole-2-carbonitrile can be achieved using iodine and potassium hydroxide. nih.govresearchgate.net This 3-iodo derivative then serves as a versatile intermediate for further cross-coupling reactions. nih.govresearchgate.net

Furthermore, the nitrogen of the indole ring can be alkylated or arylated. For instance, N-alkylation can be performed using an alkyl halide in the presence of a base like sodium hydride. nih.govresearchgate.net The C5 and C6 positions of the indole ring are also amenable to modification. For example, a nitro group at the C5 position can be introduced and subsequently reduced to an amine, which can then be further derivatized. nih.gov

Reactivity and Chemical Transformations of 1 Methyl 1h Indole 4 Carbonitrile

Reactivity of the Indole (B1671886) Ring System

The indole ring is an aromatic heterocyclic system that is generally highly reactive towards electrophiles due to the lone pair of electrons on the nitrogen atom being part of the 10-π electron aromatic system. This electron-rich nature makes it more nucleophilic than benzene (B151609).

Electrophilic Aromatic Substitution Patterns on the Indole Moiety

For the indole ring system, electrophilic aromatic substitution (EAS) is the most characteristic reaction. Theoretical and experimental studies have consistently shown that the C3 position is the most electron-rich and, therefore, the primary site of electrophilic attack. This high nucleophilicity at C3 is a result of the nitrogen atom's ability to effectively stabilize the positive charge in the resulting intermediate (the sigma complex or arenium ion).

In the case of 1-methyl-1H-indole-4-carbonitrile, while no specific studies detailing its complete electrophilic substitution profile are readily available, the general principles of indole chemistry suggest that the C3 position remains the most probable site for electrophilic attack. This is due to the powerful directing effect of the indole nitrogen. However, the strong electron-withdrawing nature of the cyano group at the C4 position is expected to significantly deactivate the entire molecule towards EAS compared to unsubstituted 1-methylindole. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require more forcing conditions. A common and mild method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction, which could potentially introduce a formyl group at the C3 position. ijpcbs.comwikipedia.orgorganic-chemistry.org

Impact of the Carbonitrile Group on Electron Density and Aromaticity

The carbonitrile (cyano) group at the C4 position has a profound impact on the electronic properties of the indole ring. The cyano group is a potent electron-withdrawing group, exerting its effect through two primary mechanisms:

Negative Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, leading to a strong polarization of the carbon-nitrogen triple bond and the carbon-carbon single bond connecting it to the indole ring. This results in the withdrawal of electron density from the benzene portion of the indole system.

Negative Mesomeric (Resonance) Effect (-R): The cyano group can participate in resonance, delocalizing the π-electrons of the aromatic system onto the nitrogen atom. This delocalization further reduces the electron density on the aromatic ring.

Reactions Involving the Carbonitrile Group

The carbonitrile group is a versatile functional group that can undergo a variety of transformations, providing a synthetic handle to introduce other functionalities. researchgate.net

Hydrolysis and Reduction Reactions

The carbonitrile group of this compound can be converted into a carboxylic acid or a primary amine through hydrolysis and reduction, respectively.

Hydrolysis: The hydrolysis of nitriles can be performed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org For aromatic nitriles bearing electron-withdrawing groups, basic hydrolysis is often more efficient. chemistrysteps.com The reaction proceeds via an initial nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, eventually leading to the formation of a carboxylate salt after the elimination of ammonia (B1221849). Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid. A closely related transformation, the hydrolysis of methyl 1-methyl-1H-indole-4-carboxylate to 1-methyl-1H-indole-4-carboxylic acid, has been reported to proceed in high yield using lithium hydroxide. chemicalbook.com

Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney Nickel or platinum, is another effective method for nitrile reduction.

The table below summarizes the conditions for these transformations based on general literature procedures.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq.), heat (reflux) 2. H₃O⁺ | 1-Methyl-1H-indole-4-carboxylic acid |

| Reduction | 1. LiAlH₄, dry ether or THF 2. H₂O | (1-Methyl-1H-indol-4-yl)methanamine |

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents. The reaction of an aromatic nitrile with a Grignard reagent (R-MgX) results in the formation of a ketone after an acidic workup. masterorganicchemistry.com The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine salt. Subsequent hydrolysis of this intermediate furnishes the ketone. youtube.comyoutube.com For example, treatment of this compound with methylmagnesium bromide would be expected to yield 1-(1-methyl-1H-indol-4-yl)ethan-1-one after hydrolysis.

The table below outlines the expected outcome of a Grignard reaction with this compound.

| Reaction | Reagents and Conditions | Expected Product |

| Grignard Reaction | 1. CH₃MgBr, dry ether 2. H₃O⁺ (workup) | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one |

Derivatization through Nitrile Functionalization

The cyano group at the C4 position of the 1-methyl-1H-indole core is a versatile functional handle, enabling access to a variety of other important chemical moieties such as carboxylic acids, amides, and amines. orgsyn.org These transformations are fundamental in medicinal chemistry for structure-activity relationship studies.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid, under acidic or basic conditions. This conversion is a standard procedure in organic synthesis, often requiring heating. The resulting carboxylic acid can then be further derivatized, for instance, into esters like methyl 1H-indole-4-carboxylate. orgsyn.org

Reduction: A significant derivatization route is the reduction of the nitrile to a primary amine, (1-methyl-1H-indol-4-yl)methanamine. This transformation introduces a basic, nucleophilic center, which is a common feature in many biologically active molecules. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ether solvent, or catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. libretexts.orgresearchgate.net While sodium borohydride (B1222165) is generally not strong enough to reduce nitriles, other reagents like ammonia borane (B79455) have also been shown to be effective for converting nitriles to primary amines. mdpi.com The choice of reducing agent and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. researchgate.net

Cycloaddition Reactions: The indole scaffold itself can participate in cycloaddition reactions. For instance, dearomative [4+3] cycloadditions of 3-alkenylindoles with oxyallyl cations have been developed to produce complex cyclohepta[b]indoles. youtube.com While specific examples involving this compound are not prominent in the literature, the general reactivity pattern suggests that the indole ring system can act as a 4π component in such reactions. youtube.comrsc.org The presence of the electron-withdrawing nitrile group on the benzene portion of the indole would influence the electron density of the pyrrole (B145914) ring and thus its reactivity in these transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound to participate in these reactions, it typically must first be functionalized with a leaving group, such as a halogen (I, Br, Cl) or a triflate, at one of the ring positions (e.g., C2, C3, C5, C6, or C7). The subsequent coupling reactions enable the introduction of a wide array of substituents onto the indole framework.

Application of Sonogashira, Suzuki–Miyaura, Stille, and Heck Couplings

Once appropriately halogenated, the this compound scaffold can undergo various cross-coupling reactions. Research on substituted 1H-indole-2-carbonitriles demonstrates the feasibility of these transformations on the cyano-indole core. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org For a halogenated derivative of this compound, this reaction would yield an alkynyl-substituted indole. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.gov

Suzuki–Miyaura Coupling: This versatile method involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide. It is widely used to form carbon-carbon bonds, for example, to create biaryl structures or introduce alkyl or vinyl groups.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. This method is known for its tolerance of a wide variety of functional groups.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. ambeed.com

The general conditions for these reactions on a hypothetical iodo-substituted this compound are summarized in the table below, based on analogous reactions with 3-iodo-1H-indole-2-carbonitriles. mdpi.com

| Reaction Type | Coupling Partner | Catalyst System | Base/Additives |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ |

| Heck | Alkene | Pd(OAc)₂ | KOAc / n-Bu₄NCl |

| Stille | Organostannane | Pd(PPh₃)₄ | (No base required) |

This table presents generalized conditions based on studies of related indole-carbonitriles and may require optimization for this compound derivatives. mdpi.com

Regioselectivity in Cross-Coupling Processes

The regioselectivity of cross-coupling reactions on the indole ring is highly dependent on the position of the leaving group. Functionalization can be directed to specific positions (e.g., C2, C3, C5, C6, C7) through targeted synthesis of the corresponding halo-indole precursor. For instance, direct iodination of some indole-2-carbonitriles has been shown to occur selectively at the C3 position. The inherent reactivity of the indole ring positions (C3 being the most nucleophilic, followed by C2, C5, and C7) can be exploited in electrophilic halogenation steps to install the necessary leaving group prior to coupling. The electronic nature of existing substituents, such as the N-methyl and C4-cyano groups in the target molecule, will influence the site-selectivity of this initial halogenation step.

Stability and Reaction Hazards

The stability and hazard profile of this compound is an important consideration for its handling and use in synthesis.

Stability: The compound is a solid at room temperature. sigmaaldrich.com Like many indole derivatives, it should be stored protected from light and air to prevent gradual degradation. The N-methylation enhances stability against certain types of polymerization or decomposition that can affect N-H indoles. However, strong acids or bases, and high temperatures, could lead to decomposition or unwanted reactions, such as hydrolysis of the nitrile group.

Reaction Hazards: According to supplier safety data, this compound is classified as an irritant. scisupplies.eu Specific hazards include:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard precautionary measures (P-statements) are advised, such as wearing protective gloves, eye protection, and ensuring adequate ventilation during handling. scisupplies.eu

Biological and Pharmacological Research Applications

Antimicrobial Properties and Mechanisms

There is no available data from scientific studies on the activity of 1-methyl-1H-indole-4-carbonitrile against specific bacteria, fungi, or other microorganisms.

No structure-activity relationship (SAR) studies focusing on the antimicrobial efficacy of this compound or its close derivatives have been published.

Anticancer and Antiproliferative Investigations

Specific data on the inhibitory effects of this compound on any human cancer cell lines is not present in the reviewed scientific literature.

There are no published studies elucidating the mechanism of action, such as enzyme inhibition, for this compound in the context of cancer research.

While the evaluation of indole (B1671886) derivatives is a broad field of cancer research, there are no specific studies that report on the synthesis and evaluation of derivatives based on the this compound scaffold to enhance anticancer potential. Research has highlighted that for other classes of indole compounds, N-1 methylation can increase antiproliferative activity by as much as 60-fold. However, this finding cannot be directly extrapolated to the 4-carbonitrile derivative without specific experimental evidence.

Anti-inflammatory and Analgesic Research

Modulation of Inflammatory Pathways

The anti-inflammatory effects of many indole derivatives are attributed to their ability to modulate critical signaling pathways involved in the inflammatory response. ijpsjournal.com Key targets include enzymes like cyclooxygenase (COX) and the transcription factor nuclear factor-kappa B (NF-κB), which play a central role in the production of pro-inflammatory mediators. ijpsjournal.comnih.gov

For instance, a series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized, showing potent inhibition of inflammatory factors. nih.gov One of the synthesized compounds, containing a 1-methyl-1H-indol-3-yl moiety, demonstrated significant anti-inflammatory activity by inhibiting the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells. nih.gov The study suggested that this class of compounds exerts its anti-inflammatory effect by inhibiting the phosphorylation of p38 and ERK in the MAPK signaling pathway. nih.gov

Furthermore, studies on other indole derivatives have shown direct inhibition of COX-1 and COX-2 enzymes. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of both COX-1 and COX-2. researchgate.net While this research does not directly involve this compound, it highlights the potential of the methylated indole scaffold to interact with key inflammatory enzymes.

Research on brominated indoles from marine molluscs has also shed light on the anti-inflammatory potential of the indole core. These compounds were found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated mouse macrophages. nih.gov The study indicated that the anti-inflammatory activity is associated with the indole ring itself, suggesting that derivatives like this compound could possess similar properties. nih.gov

Comparison with Established Anti-inflammatory Agents

In the quest for novel anti-inflammatory drugs, new compounds are often compared to established agents like indomethacin (B1671933), a potent nonsteroidal anti-inflammatory drug (NSAID) that itself contains an indole core.

In a study of 4-indolyl-2-arylaminopyrimidine derivatives, several compounds exhibited anti-inflammatory activity superior to indomethacin at the same concentration. nih.gov Specifically, amino-substituted derivatives showed a higher inhibition rate of IL-6 and IL-8 release. nih.gov Another study on N-substituted indole derivatives as indomethacin analogs found that some of the synthesized compounds showed good anti-inflammatory activities, with the most potent derivative being approximately 1.8 times more potent than indomethacin.

| Compound/Drug | Target/Assay | Activity/Potency |

| 4-indolyl-2-arylaminopyrimidine derivatives | IL-6 and IL-8 release inhibition | Superior to indomethacin at 5 μM nih.gov |

| N-substituted indole derivative (13e) | Anti-inflammatory activity (in vivo) | ED50 = 0.22 mg/kg (~1.8x potency of indomethacin) |

| Indomethacin | Anti-inflammatory activity (in vivo) | ED50 = 0.4 mg/kg |

Antidiabetic and Antioxidant Potential

The exploration of indole derivatives has extended into the realms of metabolic disorders and oxidative stress, with promising findings in antidiabetic and antioxidant research.

Enzyme Inhibitory Activities (e.g., α-glucosidase, α-amylase)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which delays glucose absorption. Indole derivatives have shown potential as inhibitors of these enzymes.

A study on synthesized 3,3-di(indolyl)indolin-2-ones, which include a derivative with a 1-methyl-1H-indole moiety, revealed significant α-glucosidase inhibitory activity. cuestionesdefisioterapia.com Notably, the introduction of a methyl group on the indole nitrogen was found to influence the inhibitory activity. cuestionesdefisioterapia.com

While direct studies on this compound are lacking, the inhibitory potential of related indole structures against these key diabetic enzymes suggests a promising avenue for future research.

Antioxidant Efficacy of Derivatives

Oxidative stress is implicated in the pathogenesis of numerous diseases, including diabetes and inflammation. The indole nucleus is recognized for its antioxidant properties, which are attributed to its ability to donate an electron and stabilize the resulting radical. nih.gov

A novel class of indole derivatives featuring a triazole linker and various amino acids was designed to enhance bioavailability and antioxidant efficacy. nih.gov Several of these conjugates demonstrated significant free radical scavenging activity and anti-platelet aggregation effects, comparable to aspirin. nih.gov Research on ethenyl indoles has also shown that their antioxidant activity is dependent on the substituents, with electron-donating groups enhancing their properties. rsc.org

Furthermore, indole-based compounds have been investigated for their neuroprotective potential, which is partly attributed to their antioxidant and metal-chelating properties. nih.gov These studies underscore the inherent antioxidant capacity of the indole scaffold, suggesting that this compound and its derivatives could also exhibit beneficial antioxidant effects.

Other Pharmacological Activities

Beyond the scope of anti-inflammatory, analgesic, antidiabetic, and antioxidant research, the versatile indole scaffold has been explored for a range of other pharmacological activities. Derivatives of indole have shown promise as anticancer, antimicrobial, and antiviral agents. ijpsjournal.comnih.gov For instance, certain indole derivatives have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK) for cancer therapy, while others have demonstrated significant antimicrobial activity against various bacterial strains. nih.govnih.gov While specific studies on this compound in these areas are yet to be extensively reported, the broad bioactivity of the indole family suggests that this compound could also possess a wider pharmacological profile worthy of investigation.

Antiviral Applications and Mechanisms

The indole scaffold is a "privileged structure" in antiviral drug discovery, with numerous derivatives showing promise against a range of viruses. While direct antiviral studies on this compound are not extensively documented in publicly available research, the antiviral potential of closely related indole derivatives provides a strong rationale for its investigation in this area.

Research into indole derivatives has demonstrated their capacity to interfere with various stages of the viral life cycle. For instance, some indole-based compounds have been shown to inhibit viral entry, replication, and the function of crucial viral enzymes. The broad-spectrum antiviral activity of certain indole derivatives underscores the potential of this chemical class in developing new therapeutic agents.

A notable example of a complex indole derivative with demonstrated antiviral activity is 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride. In a 2022 study, this compound, which shares the 1-methyl-indole core, was found to exhibit significant in vitro activity against SARS-CoV-2. The study revealed that the compound could completely inhibit the replication of the virus at a concentration of 52.0 μM. tandfonline.comnih.gov The mechanism of action was linked to the inhibition of syncytium formation mediated by the SARS-CoV-2 spike protein, with an 89% reduction observed. nih.gov

The following table summarizes the in vitro antiviral activity of this related indole derivative against SARS-CoV-2:

| Compound | Virus | Assay | Key Findings |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | Cytopathic Effect (CPE) Inhibition | - IC₅₀: 1.84 μM - Selectivity Index (SI): 78.6 - Complete viral replication inhibition at 52.0 μM |

These findings highlight the potential of the 1-methyl-indole scaffold as a starting point for the development of novel antiviral agents. Further investigation into simpler derivatives like this compound could elucidate the core structural requirements for antiviral activity and lead to the development of more targeted and potent therapies.

Antihistaminic Activity of Methoxyindole-Amide Derivatives

Research into indole-2-carboxamides, for example, has revealed significant anti-inflammatory activity. A 2016 study detailed the design and synthesis of a series of novel indole-2-carboxamide derivatives that were screened for their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharides (LPS). nih.gov Several of these derivatives effectively suppressed the inflammatory response in macrophage cell lines. nih.gov

Although these compounds are structurally distinct from this compound, the findings suggest that the indole nucleus can serve as a scaffold for developing molecules with anti-inflammatory, and by extension, potential antihistaminic properties. The synthesis of methoxyindole-amide derivatives from a 1-methyl-1H-indole core could be a promising avenue for exploring this therapeutic application. The functionalization of the indole ring, including the introduction of an amide group, could lead to compounds that interact with histamine (B1213489) receptors or modulate downstream inflammatory pathways.

Further research is warranted to synthesize and evaluate this compound derivatives for their potential antihistaminic activity. Such studies would likely involve in vitro assays to assess binding to histamine receptors (H1, H2, etc.) and in vivo models of allergic inflammation.

Enzyme Inhibitory Activity for Specific Biological Processes

The indole carbonitrile scaffold has emerged as a promising framework for the design of potent and selective enzyme inhibitors, targeting a variety of biological processes. While specific inhibitory data for this compound is limited, studies on related indole carbonitrile derivatives have demonstrated significant activity against several key enzymes.

One area of interest is the inhibition of enzymes involved in metabolic disorders. A series of indole–pyridine (B92270) carbonitrile derivatives were synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase, two enzymes crucial for carbohydrate digestion. tandfonline.com Several compounds from this series displayed potent inhibitory activity against both enzymes, suggesting their potential as therapeutic agents for diabetes mellitus. tandfonline.com

Furthermore, 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as MPtpA and MPtpB from Mycobacterium tuberculosis. nih.gov These enzymes are critical for the survival and pathogenesis of the bacterium, making them attractive targets for new anti-infective drugs. nih.gov

In the context of cancer therapy, derivatives of 1H-indole-3-carbonitrile have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov One such inhibitor, compound C11, demonstrated significant antiproliferative effects in TRK-dependent cancer cell lines. nih.gov The mechanism of action involved cell cycle arrest, induction of apoptosis, and a reduction in phosphorylated TRK levels. nih.gov

The table below summarizes the enzyme inhibitory activity of various indole carbonitrile derivatives:

| Derivative Class | Target Enzyme(s) | Therapeutic Area | Key Findings |

| Indole–pyridine carbonitriles | α-glucosidase, α-amylase | Diabetes Mellitus | Potent inhibition compared to acarbose. |

| 3-substituted indolizine-1-carbonitriles | MPtpA/MPtpB phosphatases | Infectious Diseases | Activity against key bacterial phosphatases. |

| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) | Cancer | Significant antiproliferative effects in TRK-dependent cells. |

These examples underscore the versatility of the indole carbonitrile scaffold in designing enzyme inhibitors for a range of diseases. The specific substitution pattern on the indole ring, including the position of the nitrile group and the methylation at the N1 position, likely plays a crucial role in determining the target specificity and potency of these compounds. Future research on this compound is needed to explore its unique enzyme inhibitory profile and potential therapeutic applications.

Computational and Theoretical Studies

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the structural basis of ligand-receptor interactions and for estimating the strength of their association.

For indole (B1671886) derivatives, molecular docking studies have revealed key interactions that drive their binding to various enzymatic targets. Studies on related 1-methyl-1H-indole compounds have been performed to evaluate their binding possibilities with biotargets associated with neurodegenerative diseases, such as Acetylcholinesterase (AChE). mdpi.com For instance, a leading compound featuring a 1-methyl-1H-indole moiety was identified as a prospective molecule with high binding energy in the protein-ligand complex with AChE, recording a value of -13.57 kcal/mol. mdpi.com This strong binding affinity suggests a stable interaction within the enzyme's active site, driven by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking involving the indole ring system.

In the context of cancer therapeutics, derivatives of 1H-indole-3-carbonitrile have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors using computer-aided drug design (CADD) strategies. nih.gov These computational approaches help in visualizing how the carbonitrile-containing indole scaffold fits into the ATP-binding pocket of the TRK enzyme, guiding the synthesis of molecules with enhanced potency and selectivity. nih.gov Similarly, other indole derivatives have been docked against the COX-2 enzyme to explore potential anti-inflammatory activity, with the best compounds showing favorable interaction energies. nih.gov

By docking a ligand against a panel of known protein structures, computational methods can predict potential pharmacological targets, a process sometimes referred to as target fishing or reverse docking. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. nih.govmdpi.com

Computational studies on various indole derivatives have predicted a wide array of potential targets:

Neurodegenerative Diseases: As mentioned, targets like Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE1) are explored for the treatment of conditions like Alzheimer's disease. mdpi.com

Cancer: Tropomyosin receptor kinases (TRKs) have been identified as a promising therapeutic target in cancers driven by NTRK gene fusions, with indole-3-carbonitrile derivatives showing inhibitory potential. nih.gov

Inflammation: The Cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory agents, and docking studies have shown that indole derivatives can effectively bind to it. nih.gov

Infectious Diseases: The enzyme peptide deformylase (PDF) in Plasmodium falciparum, the parasite responsible for malaria, has been identified as a potential target for indole-based inhibitors. bonviewpress.com

Oxidative Stress: The enzyme Tyrosinase has been investigated as a target for indole derivatives designed as potential antioxidant agents. preprints.org

ADME/Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADME/Tox profiling is a critical step in early-stage drug discovery, used to predict the pharmacokinetic and toxicological properties of drug candidates. nih.gov These predictions help to identify compounds with poor drug-like properties, avoiding costly failures in later stages of development. nih.govcell4pharma.com For indole derivatives, various web tools and software are used to calculate key parameters.

Key ADME/Tox properties predicted for indole-based compounds include:

Absorption: Parameters like human intestinal absorption (HIA), water solubility (LogSw), and lipophilicity (LogP) are calculated. Good intestinal absorption and balanced lipophilicity are desirable for oral bioavailability. nih.gov

Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier (BBB) are predicted.

Metabolism: Predictions often focus on interactions with Cytochrome P450 (CYP) enzymes, such as CYP2D6, which are crucial for drug biotransformation. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: The total clearance of the compound is estimated. nih.gov

Toxicity: Potential for hepatotoxicity (liver damage) and acute toxicity (measured by LD50 values) are commonly assessed. nih.govnih.gov

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five and the Veber rules, which assess molecular properties to predict if a compound is likely to be an orally active drug. nih.gov

A study on a potent 1H-indole-3-carbonitrile derivative (compound C11) revealed moderate liver microsomal stability (t1/2 = 38.9 min) and an oral bioavailability of 15.2%, providing valuable real-world data that complements in silico predictions. nih.gov

The table below summarizes the types of data typically generated in an in silico ADME/Tox prediction for a representative indole derivative, based on findings for related compounds.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Lipophilicity (Consensus LogP) | 2.0 - 4.0 | Indicates good permeability across cell membranes. |

| Water Solubility (LogS) | -4.0 to -6.0 | Suggests moderate to poor solubility. |

| Gastrointestinal Absorption | High | Predicts good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to enter the central nervous system. |

| CYP2D6 Inhibitor | No | Low risk of metabolic drug-drug interactions via this pathway. nih.gov |

| Hepatotoxicity | Low / No | Predicts a low likelihood of causing liver damage. nih.govnih.gov |

| Lipinski's Rule of Five | 0 Violations | Compound possesses drug-like properties for oral administration. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. These methods are used to determine molecular structure, orbital energies, and reactivity.

DFT calculations are employed to optimize the geometry of indole derivatives and to analyze their electronic structure. mdpi.com A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. It is associated with the molecule's capacity to act as an electron donor in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most likely to be accepted. It relates to the molecule's ability to act as an electron acceptor.

The distribution of electron density in these frontier orbitals helps to identify the parts of the molecule that are most likely to participate in chemical reactions.

The energies of the HOMO and LUMO orbitals are fundamental to predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability.

HOMO-LUMO Gap: A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com

By analyzing the electron density and electrostatic potential maps generated from quantum calculations, researchers can predict which sites on the 1-methyl-1H-indole-4-carbonitrile molecule are most susceptible to electrophilic or nucleophilic attack. For example, regions with high electron density (negative electrostatic potential) are likely to be attacked by electrophiles, while regions with low electron density (positive electrostatic potential) are targets for nucleophiles. These predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways. researchgate.net

Conformational Analysis and Dynamics

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis or molecular dynamics of this compound. Consequently, detailed research findings, including data on conformational preferences, energy barriers, and dynamic behavior for this particular compound, are not available in the public domain. Therefore, the creation of data tables detailing these properties is not possible at this time.

While general principles of conformational analysis can be applied to substituted indole systems, the absence of specific computational or experimental studies for this compound precludes a detailed and scientifically accurate discussion as required.

Advanced Applications and Future Directions

Building Block in Organic Synthesis for Complex Molecules

1-methyl-1H-indole-4-carbonitrile is recognized commercially as a key organic building block, a foundational component used in the synthesis of more intricate molecular architectures. cymitquimica.com Its utility stems from the reactivity of the indole (B1671886) core and the synthetic versatility of the carbonitrile group. A prime example of its application is in the synthesis of 3-substituted-1H-indole derivatives, which are under investigation as potential kinase inhibitors. googleapis.comgoogle.com In this context, the compound serves as a crucial starting material, allowing for the introduction of diverse functionalities at other positions of the indole ring, thereby building molecular complexity from a defined starting point. google.com

Development of Novel Therapeutic Agents

The indole scaffold is a privileged structure in drug discovery, and this compound is playing a role in the continuation of this legacy. The compound has been utilized as a key intermediate in the synthesis of novel molecules designed to inhibit critical cellular signaling pathways, such as those involving mTOR and PI3 kinases, which are often dysregulated in cancer. google.com

In a patented synthetic route, this compound was used to create a library of substituted indoles for screening as therapeutic agents. googleapis.comgoogle.com The process involved a palladium-catalyzed C-H activation reaction to couple the indole with various aryl halides. This specific application underscores the compound's value in the discovery phase of drug development, where it enables the creation of new chemical entities with potential therapeutic benefits. google.com

| Reaction | Reactants | Catalyst System | Conditions | Application | Reference |

| C-H Arylation | This compound, Iodobenzene | Palladium(II) Acetate (B1210297), Triphenylphosphine | Cesium Acetate, 125 °C | Synthesis of PI3K/mTOR inhibitors | google.com |

Exploration of New Synthetic Strategies for Polysubstituted Indoles

The quest for more efficient and selective methods to functionalize indole rings is a major focus of modern organic chemistry. This compound has served as a substrate in the development of such novel strategies. Specifically, it has been used in studies on the regiocontrol of the oxidative Heck reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. semanticscholar.org

In this research, chemists demonstrated that this compound could be selectively alkenylated at the C7 position. This work is significant as it showcases a modern synthetic method for creating highly substituted indoles, which can be challenging to produce via traditional means. The ability to precisely control the position of new substituents is crucial for structure-activity relationship studies in drug discovery. semanticscholar.org

| Reaction | Reactants | Product | Yield | Significance | Reference |

| Oxidative Heck Reaction | This compound, tert-butyl acrylate | (E)-tert-butyl 3-(4-cyano-1-methyl-1H-indol-7-yl)acrylate | 55% | Demonstrates regioselective C-H functionalization at the C7 position | semanticscholar.org |

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The indole scaffold is a frequent participant in MCRs, leading to the rapid generation of diverse and complex molecular libraries. While the general class of indoles is widely used for this purpose, specific examples featuring this compound in MCRs are not prominently documented in the current scientific literature. Its structural features, however, suggest potential for future application in novel MCRs to create unique chemical scaffolds.

Potential as Chemosensors

The intrinsic fluorescence and electronic properties of the indole ring make it an attractive core for the design of chemosensors, which are molecules that can detect and signal the presence of specific ions or molecules. Research has shown that various indole derivatives can be engineered to act as sensors for environmentally and biologically important species. To date, published studies have not specifically focused on the application of this compound as a chemosensor. Nevertheless, its defined structure and electron-withdrawing nitrile group could theoretically be exploited for the rational design of future selective sensors.

Drug Discovery and Development Pipeline

This compound has a clear role at the very beginning of the drug discovery and development pipeline: the "discovery" or "lead generation" stage. Its use in the synthesis of novel compounds for screening as potential kinase inhibitors places it firmly in this initial phase. google.com The goal at this stage is to identify promising molecular structures that can be further optimized. The progression of a specific compound derived from this compound into later stages of the pipeline, such as formal preclinical development or clinical trials, is not documented in publicly available information. Its current value lies in its utility as a versatile building block that enables the exploration of new chemical space in the search for future medicines.

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-methyl-1H-indole-4-carbonitrile, and what methodological challenges are encountered during its synthesis?

- Answer : The synthesis typically involves indole ring functionalization. Key steps may include Sonogashira coupling for alkyne introduction and CuI-mediated cyclization to form the indole core . Challenges include controlling regioselectivity during nitrile group introduction and ensuring purity, as residual catalysts (e.g., CuI) can complicate downstream applications. Purification via column chromatography or recrystallization is critical .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and nitrile integration. FTIR identifies the C≡N stretch (~2200 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond angles and torsional strain. For example, the C1–N1–C4 bond angle (112.3°) and torsional parameters can validate molecular geometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer :

- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work under inert gas (N/Ar) to prevent degradation .

- Storage : Keep in sealed containers at –20°C, away from oxidizers and moisture.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound derivatives in kinase inhibition studies?

- Answer :

- Hydrophobic/Hydrophilic Balance : Introduce hydrophobic groups (e.g., trifluoromethyl) to enhance binding in enzyme pockets, while hydrophilic substituents (e.g., hydroxyl) improve solubility. SAR studies on PAK1 inhibition show that substituent positioning (e.g., para vs. meta) impacts selectivity .

- Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with IC comparisons. Molecular docking (AutoDock Vina) can predict binding modes .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

- Answer :

- Validation : Cross-check DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic experiments (e.g., HPLC monitoring).

- Error Analysis : Assess solvent effects (implicit/explicit models) and basis set limitations in computational methods .

- Case Study : Discrepancies in nitrile group reactivity may arise from unaccounted steric hindrance in simulations .

Q. How does the introduction of electron-withdrawing groups (EWGs) at specific positions affect the electrochemical properties of this compound?

- Answer :

- Substituent Effects : EWGs (e.g., –NO, –CF) at the 5-position lower LUMO energy, enhancing electron affinity (cyclic voltammetry data). This increases suitability for optoelectronic applications.

- Torsional Effects : EWGs at the 3-position induce planarization, reducing bandgap (UV-Vis/NIR spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。